B1578695 Acetyl-Amylin (8-37), rat

Acetyl-Amylin (8-37), rat

Cat. No.: B1578695
M. Wt: 3243.7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl-Amylin (8-37), rat is a useful research compound. Molecular weight is 3243.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Regulation

Acetyl-Amylin (8-37) acts primarily as an antagonist to the amylin receptor, influencing metabolic processes related to insulin sensitivity and lipid metabolism.

  • Insulin Sensitivity : Studies have demonstrated that Acetyl-Amylin (8-37) enhances insulin action in both normal and insulin-resistant rats. In experiments involving human growth hormone (hGH)-infused rats, administration of Acetyl-Amylin (8-37) significantly reduced plasma insulin levels and improved whole-body and muscle insulin sensitivity. The compound also corrected hGH-induced liver insulin resistance, indicating its role in modulating insulin action through effects on lipid metabolism .
  • Lipid Metabolism : The compound has been shown to alter lipid profiles by increasing basal plasma triglycerides while lowering nonesterified fatty acids. This suggests a potential mechanism through which Acetyl-Amylin (8-37) can influence energy homeostasis and fat storage .

Neuroprotection

Acetyl-Amylin (8-37) has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's Disease (AD).

  • Amyloid Toxicity : Research indicates that Acetyl-Amylin (8-37) can block the neurotoxic effects of amyloid-beta (Aβ), a peptide associated with AD. In cultured rat cholinergic basal forebrain neurons, pretreatment with Acetyl-Amylin (8-37) significantly improved neuronal survival following exposure to Aβ. This protective effect is linked to the attenuation of apoptotic pathways mediated by caspases, suggesting that Acetyl-Amylin (8-37) may serve as a therapeutic target for AD by inhibiting Aβ-induced neurotoxicity .

Obesity Management

The role of Acetyl-Amylin (8-37) in obesity management has also been explored, particularly concerning its effects on food intake and body weight regulation.

  • Food Intake Regulation : Studies suggest that blockade of endogenous amylin action via Acetyl-Amylin (8-37) may lead to increased food intake and adiposity. This contrasts with the effects observed with central amylin administration, which typically reduces food intake and body weight. The implications for obesity treatment are significant, as understanding the balance between amylin's actions could inform therapeutic strategies .

Case Studies and Research Findings

Study Findings Implications
Study on Insulin Resistance Acetyl-Amylin (8-37) improved insulin sensitivity and corrected liver insulin resistance in hGH-infused rats.Potential use in treating insulin resistance-related conditions such as type 2 diabetes.
Neuroprotection against Aβ Demonstrated significant neuroprotection in rat neurons against Aβ toxicity via caspase inhibition.Suggests a novel therapeutic angle for Alzheimer's Disease treatment.
Food Intake Regulation Blockade of amylin increased food intake in rats; contrasting effects with central amylin administration noted.Highlights the complexity of amylin's role in energy balance and obesity management strategies.

Q & A

Basic Research Questions

Q. What structural features of Acetyl-Amylin (8-37), rat are critical for its antagonistic activity at amylin receptors?

The truncated peptide this compound retains a 30-amino acid sequence (residues 8–37) with an acetylated N-terminus and amidated C-terminus. Structural studies indicate that residues 20–29 are critical for receptor interaction and antagonism, as this region shares homology with calcitonin gene-related peptide (CGRP) receptors . The absence of the N-terminal disulfide bridge (found in full-length amylin) reduces its agonist activity but preserves receptor-binding specificity .

Q. Which experimental models are most suitable for studying this compound's inhibitory effects on glucose metabolism?

In vitro models:

  • Isolated skeletal muscle preparations : Measure insulin-mediated glucose uptake and glycogen synthesis inhibition using radiolabeled ¹⁴C-glycogen assays .
  • Hepatic cell lines (e.g., Hep G2) : Assess cAMP production to evaluate receptor signaling via amylin receptor (AMY) activation . In vivo models:
  • Streptozotocin-induced diabetic rats : Monitor glucose tolerance and insulin sensitivity after peptide administration .

Q. How should this compound be synthesized and stored to ensure stability?

  • Synthesis : Solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by N-terminal acetylation and C-terminal amidation .
  • Storage : Lyophilized powder at -20°C for up to 3 years; reconstitute in DMSO or PBS with protease inhibitors. Avoid freeze-thaw cycles .

Advanced Research Questions

Q. Why does this compound exhibit weaker antagonism compared to the human homolog in some receptor-binding assays?

Species-specific differences in AMY receptor subtypes (e.g., AMY1 vs. AMY3) may explain reduced affinity. Rat amylin lacks key residues (e.g., Phe-15 and Leu-16 in human amylin) critical for high-affinity binding to AMY1 receptors . Competitive binding assays using ¹²⁵I-labeled amylin (rat) show <50% displacement by this compound at 1 µM, whereas the human fragment achieves >80% displacement .

Q. How can researchers resolve contradictions in reported vasodilatory effects of this compound?

Conflicting data may arise from variations in:

  • Tissue specificity : The peptide induces vasodilation in mesenteric resistance arteries but not in aortic smooth muscle .
  • Concentration thresholds : Effects are dose-dependent, with vasodilation observed at 10–100 nM but not at lower concentrations .
  • Experimental conditions : Use physiological buffers (e.g., Krebs-Henseleit) and control for confounding factors like endogenous CGRP .

Q. What methodological considerations are critical for studying this compound-induced fibril formation and cytotoxicity?

  • Aggregation monitoring : Employ thioflavin T fluorescence or circular dichroism (CD) to detect β-sheet-rich fibrils .
  • Cytotoxicity assays : Use RINm5F pancreatic β-cells and measure cell viability (MTT assay) at 25 µM peptide concentration. Note that cytotoxicity inversely correlates with mature fibril content, suggesting oligomeric intermediates are more toxic .

Q. How do in vitro and in vivo pharmacokinetic profiles of this compound differ, and what are the implications for dosing regimens?

  • In vitro: Half-life of ~23 minutes in plasma due to protease degradation; stabilize with peptidase inhibitors (e.g., aprotinin) .
  • In vivo: Subcutaneous administration in rats achieves peak plasma concentration at 15–30 minutes. Dose escalation studies (0.1–1 mg/kg) are recommended to balance efficacy and off-target effects (e.g., CGRP receptor cross-reactivity) .

Properties

Molecular Weight

3243.7

sequence

Ac-ATQRLANFLVRSSNNLGPVLPPTNVGSNTY-NH2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.